N-(2-Ethoxy-3-methylbenzyl)-2-methylbutan-2-amine
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Overview
Description
N-(2-Ethoxy-3-methylbenzyl)-2-methylbutan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group and a methyl group attached to a benzyl ring, along with a 2-methylbutan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxy-3-methylbenzyl)-2-methylbutan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-3-methylbenzyl chloride with 2-methylbutan-2-amine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxy-3-methylbenzyl)-2-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzylamines.
Scientific Research Applications
N-(2-Ethoxy-3-methylbenzyl)-2-methylbutan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-Ethoxy-3-methylbenzyl)-2-methylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethoxybenzyl)-2-methylbutan-2-amine
- N-(3-Methylbenzyl)-2-methylbutan-2-amine
- N-(2-Ethoxy-3-methylphenyl)-2-methylbutan-2-amine
Uniqueness
N-(2-Ethoxy-3-methylbenzyl)-2-methylbutan-2-amine is unique due to the presence of both an ethoxy group and a methyl group on the benzyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H25NO |
---|---|
Molecular Weight |
235.36 g/mol |
IUPAC Name |
N-[(2-ethoxy-3-methylphenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C15H25NO/c1-6-15(4,5)16-11-13-10-8-9-12(3)14(13)17-7-2/h8-10,16H,6-7,11H2,1-5H3 |
InChI Key |
UCGBKTHSTPPMPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC=CC(=C1OCC)C |
Origin of Product |
United States |
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